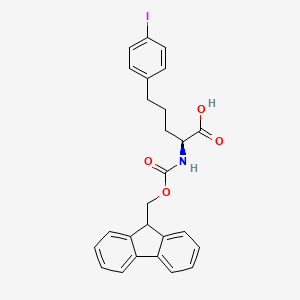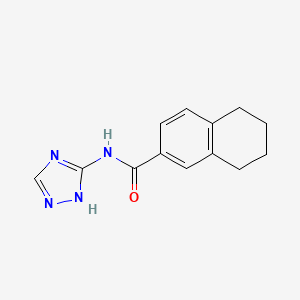![molecular formula C14H22N2O2 B14908127 2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol](/img/structure/B14908127.png)
2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3-Morpholinopropyl)amino)methyl)phenol is an organic compound with the molecular formula C14H22N2O2 It is a phenolic compound that contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Morpholinopropyl)amino)methyl)phenol typically involves the reaction of 3-chloropropylamine with morpholine, followed by the introduction of a phenolic group. One common method involves the following steps:
Reaction of 3-chloropropylamine with morpholine: This step forms the intermediate 3-(morpholin-4-yl)propylamine.
Introduction of the phenolic group: The intermediate is then reacted with a phenolic compound, such as phenol, under basic conditions to form 2-(((3-Morpholinopropyl)amino)methyl)phenol.
The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(((3-Morpholinopropyl)amino)methyl)phenol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and efficiency, with careful control of reaction conditions to ensure the purity of the final product. Large-scale production may also involve the use of continuous flow reactors to improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(((3-Morpholinopropyl)amino)methyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic aromatic substitution reactions often involve the use of strong bases, such as sodium hydroxide (NaOH), and nucleophiles, such as alkoxides or amines.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenolic compounds.
Aplicaciones Científicas De Investigación
2-(((3-Morpholinopropyl)amino)methyl)phenol has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(((3-Morpholinopropyl)amino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-((Aminomethyl)phenol): Similar structure but lacks the morpholine ring.
3-(Morpholin-4-yl)propylamine: Contains the morpholine ring but lacks the phenolic group.
Phenol: Contains the phenolic group but lacks the morpholine ring and the propylamine chain.
Uniqueness
2-(((3-Morpholinopropyl)amino)methyl)phenol is unique due to the presence of both the morpholine ring and the phenolic group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H22N2O2 |
|---|---|
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
2-[(3-morpholin-4-ylpropylamino)methyl]phenol |
InChI |
InChI=1S/C14H22N2O2/c17-14-5-2-1-4-13(14)12-15-6-3-7-16-8-10-18-11-9-16/h1-2,4-5,15,17H,3,6-12H2 |
Clave InChI |
ZYNNULLYZTYXKE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCNCC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14908058.png)

![4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol](/img/structure/B14908067.png)
![1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate](/img/structure/B14908073.png)










